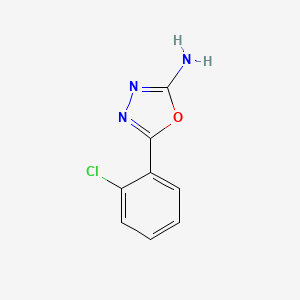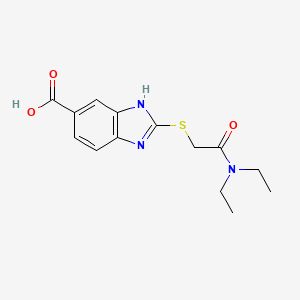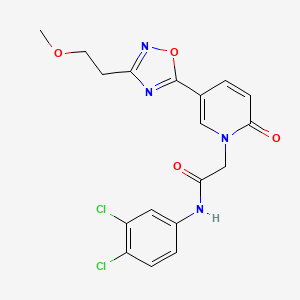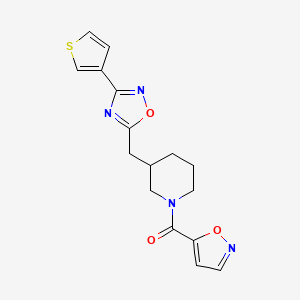
4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide” is a complex organic molecule. It contains an acetamido group (CH3CONH2), a trifluoromethyl group (CF3), and a sulfonamido group (RSO2NR’R’') attached to a benzene ring, which is a common structure in many organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The trifluoromethyl, acetamido, and sulfonamido groups would be introduced through various reactions . Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, with the various functional groups attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating acetamido group. The sulfonamido group could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Fluorination Techniques : Alkali metal fluorides, such as potassium fluoride and cesium fluoride, are efficient agents for the fluorination of sulfonates, potentially relevant for synthesizing fluorinated derivatives like the specified compound (Fritz-Langhals, 1994).
- Reactivity and Synthesis : Research on N-allyl- and N,N-diallyltrifluoromethanesulfonamides under oxidizing conditions has demonstrated unique reactivity that could be applicable to the synthesis or modification of similar sulfonamide compounds (Astakhova et al., 2018).
Biological Applications
- Anticancer Activity : Sulfonamide derivatives have been screened for anticancer activity, showing potential as therapeutic agents against various cancer cell lines. This suggests that structurally related compounds may also possess biological activities worth exploring (Ghorab et al., 2015).
- Antimalarial and Antiviral Research : Studies on sulfonamide derivatives against malaria and their potential utilization against COVID-19 highlight the versatility of sulfonamides in drug discovery for infectious diseases (Fahim & Ismael, 2021).
Material Science and Imaging
- Imaging and Labeling Applications : The use of specific sulfonamide derivatives for immunofluorescence demonstrates their utility in biochemical research and diagnostic imaging, indicating potential applications for related compounds in these areas (Rothbarth et al., 1975).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-acetamido-N-[2-[[4-fluoro-3-(trifluoromethyl)phenyl]sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O4S/c1-11(26)25-13-4-2-12(3-5-13)17(27)23-8-9-24-30(28,29)14-6-7-16(19)15(10-14)18(20,21)22/h2-7,10,24H,8-9H2,1H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKUHDSBYIFMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-Amino-5-[(4-fluorophenyl)amino]-4-[(4-methoxyphenyl)sulfonyl]-2-thienyl}(1,3-benzodioxol-5-yl)methanone](/img/structure/B2824557.png)



![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2824563.png)

![1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine](/img/structure/B2824566.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2824568.png)
![6-(benzylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2824569.png)
![2-(cyclopentylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2824576.png)

![Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B2824578.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2824579.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2824580.png)